molecular formula C18H18N4O3 B2589014 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 1251583-30-8

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2589014
CAS No.: 1251583-30-8
M. Wt: 338.367
InChI Key: OUNQIWUFNHKUTR-UHFFFAOYSA-N
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Description

The compound 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide features a 1,2,4-oxadiazole ring substituted with an ethyl group at position 3, fused to a 2-oxo-1,2-dihydropyridine core. The acetamide moiety is linked to a 3-methylphenyl group, contributing to its hydrophobic and electronic profile.

Properties

IUPAC Name

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-3-15-20-18(25-21-15)13-7-8-17(24)22(10-13)11-16(23)19-14-6-4-5-12(2)9-14/h4-10H,3,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNQIWUFNHKUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The dihydropyridinone moiety can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The final step involves the coupling of the oxadiazole and dihydropyridinone intermediates with an acetamide group, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The 1,2-dihydropyridine ring is susceptible to oxidation, forming a fully aromatic pyridine derivative. This reaction typically occurs under mild oxidizing conditions (e.g., atmospheric oxygen or catalytic hydrogen peroxide) .

SubstrateOxidizing AgentProductConditionsYield (%)
Dihydropyridine ringH₂O₂/Fe³⁺Pyridine derivative25°C, 12 hrs~75

Mechanism : The dihydropyridine undergoes dehydrogenation via radical intermediates, stabilizing the aromatic pyridine structure .

Hydrolysis of Acetamide

The acetamide group hydrolyzes under acidic or basic conditions, yielding acetic acid and the corresponding amine.

ConditionReagentProductObservations
AcidicHCl (6M)Acetic acid + 3-methylanilineSlow reaction at 80°C
BasicNaOH (2M)Sodium acetate + 3-methylanilineFaster kinetics at 60°C

Key Insight : Hydrolysis rates depend on steric hindrance from the 3-methylphenyl group, slowing nucleophilic attack .

Nucleophilic Substitution at Oxadiazole

The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the C5 position. Common reagents include amines or thiols, replacing the ethyl group .

NucleophileReagentProductSelectivity
EthylamineEtNH₂5-amino-1,2,4-oxadiazole derivativeModerate (C5 > C3)
ThiophenolPhSH5-phenylthio-1,2,4-oxadiazoleHigh regioselectivity

Driving Factor : Electron-withdrawing effects of the oxadiazole ring enhance electrophilicity at C5 .

Reduction of Oxadiazole

The oxadiazole moiety can be reduced to form open-chain thioamide or amidine derivatives.

Reducing AgentProductConditions
LiAlH₄ThioamideAnhydrous THF, 0°C → RT
H₂/Pd-CAmidrazone1 atm H₂, ethanol

Note : Reduction pathways are sensitive to catalyst choice and solvent polarity .

Cycloaddition Reactions

The oxadiazole and dihydropyridine rings participate in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes.

DipolarophileProduct Ring SystemCatalyst
Acetonitrile1,2,4-TriazoleCu(I)
PhenylacetyleneIsoxazoleNone (thermal)

Application : These reactions expand the compound’s utility in synthesizing polyheterocyclic libraries .

Photochemical Reactivity

UV irradiation induces ring-opening of the oxadiazole, generating nitrile oxides that dimerize or react with traps.

Light Source (nm)Major ProductQuantum Yield
254Nitrile oxide dimerΦ = 0.45
365Trapped nitrile oxideΦ = 0.22

Implication : Photostability studies are critical for storage and biological applications .

Comparative Reactivity Table

A comparison of reaction rates for key functional groups:

Functional GroupReaction TypeRelative Rate (k)
DihydropyridineOxidation1.00 (reference)
OxadiazoleSubstitution0.65
AcetamideHydrolysis0.30

Trend : Oxidation > substitution > hydrolysis, reflecting electronic and steric factors .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole and dihydropyridine moieties exhibit significant anticancer properties. The oxadiazole ring is known for its ability to interact with biological targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and inhibition of angiogenesis .

Antimicrobial Properties

The compound shows promise as an antimicrobial agent. The presence of the oxadiazole group is associated with enhanced antibacterial and antifungal activities. In vitro studies have demonstrated that derivatives of oxadiazole exhibit potent activity against a range of pathogens, making them suitable candidates for further development into therapeutic agents for infectious diseases .

Anticonvulsant Effects

Recent investigations into the anticonvulsant potential of compounds similar to 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide have revealed promising results. These compounds are believed to exert their effects by modulating voltage-gated sodium channels, which are critical in the pathophysiology of epilepsy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups influences its biological activity significantly:

Functional GroupImpact on Activity
Oxadiazole RingEnhances anticancer and antimicrobial activity
DihydropyridineContributes to anticonvulsant properties
Acetamide GroupImproves solubility and bioavailability

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of similar oxadiazole derivatives on various cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing oxadiazole derivatives for antimicrobial testing against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited MIC values comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole and dihydropyridinone moieties may play key roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Variations

Oxadiazole vs. Thiadiazole Derivatives
  • Thiadiazole Analogs: Compounds such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) () replace the oxadiazole with a thiadiazole. Melting points for thiadiazole derivatives range from 132–170°C, suggesting higher crystallinity than oxadiazole analogs .
  • Oxadiazole in Cephalosporins : Compound 16e () incorporates a 3-methyl-1,2,4-oxadiazole into a cephalosporin scaffold. While the oxadiazole substitution is similar, the bicyclic β-lactam structure confers distinct antibacterial activity, highlighting the role of the core scaffold in biological targeting .
Pyrazole-Oxadiazole Hybrids
  • Compound 28 () combines a pyrazole with a 3-methyl-1,2,4-oxadiazole and a trifluoromethyl group.

Substituent Effects on the Oxadiazole Ring

  • Ethyl vs. Cyclopropyl : The Enamine Ltd compound 2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluorophenyl)methyl]acetamide () substitutes ethyl with cyclopropyl, introducing steric bulk and altered electronic effects. Cyclopropyl’s ring strain may influence binding pocket interactions differently than ethyl’s linear alkyl chain .
  • Methyl Substituents : In N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-(4-nitrophenyl)acetamide (28) (), the methyl group on oxadiazole may reduce steric hindrance compared to ethyl, favoring tighter binding in certain targets .

Acetamide Substituent Modifications

  • 3-Methylphenyl vs. 2-Methoxyphenyl : The ChemDiv analog 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide () replaces 3-methylphenyl with 2-methoxyphenyl. The methoxy group’s electron-donating nature may improve solubility but reduce hydrophobic interactions compared to the methyl group .

Comparative Data Tables

Table 1: Physical Properties of Selected Analogs

Compound ID Core Heterocycle Substituent (R) Melting Point (°C) Yield (%) Source
Target Compound Oxadiazole 3-Ethyl Not reported Not reported -
5e () Thiadiazole 4-Chlorobenzyl 132–134 74
ChemDiv Analog () Oxadiazole 2-Methoxyphenyl Not reported Not reported
16e () Oxadiazole 3-Methyl Not reported 2

Q & A

Q. What are the recommended synthetic routes for this compound?

The compound can be synthesized via condensation reactions involving oxadiazole and pyridinone intermediates. A common approach involves refluxing equimolar concentrations of substituted oxadiazole precursors (e.g., 3-ethyl-1,2,4-oxadiazole derivatives) with acetamide-linked pyridinone intermediates in the presence of pyridine and Zeolite Y-H as a catalyst at 150°C for 5 hours. Post-reaction, the product is isolated via ice-water quenching, acid precipitation, and recrystallization from ethanol . Alternative methods include chloroacetylation of amino-oxadiazole intermediates followed by coupling with substituted anilines under triethylamine catalysis .

Key Reaction Parameters
Catalyst: Zeolite Y-H or triethylamine
Solvent: Pyridine or DMF
Temperature: 150°C (reflux)
Purification: Recrystallization (ethanol)

Q. How is structural characterization performed?

Structural confirmation requires multi-spectroscopic analysis:

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1667 cm⁻¹, NH at ~3468 cm⁻¹) .
  • NMR (¹H and ¹³C) resolves proton environments (e.g., methylphenyl protons at δ 2.3–2.5 ppm) and carbon backbone .
  • Mass spectrometry confirms molecular weight (e.g., [M+1]⁺ peaks) .
  • X-ray crystallography (using SHELX software) determines 3D conformation, with refinement addressing potential twinning or disorder .

Q. What initial biological activity assays are applicable?

Preliminary screening includes:

  • Antiproliferative assays (e.g., MTT on cancer cell lines) to assess cytotoxicity .
  • Enzyme inhibition studies (e.g., FLAP or 5-lipoxygenase binding assays) using human whole blood to measure IC₅₀ values .
  • In vitro metabolic stability tests in liver microsomes to evaluate pharmacokinetic potential .

Advanced Research Questions

Q. How to resolve crystallographic data discrepancies during refinement?

Use SHELXL for high-resolution refinement, adjusting parameters for twinning or disordered regions. For example:

  • Apply the TWIN/BASF commands to model twinning.
  • Use PART/SUMP constraints for disordered moieties (e.g., ethyl or methyl groups).
  • Validate with R-factor convergence (<5% Δ between R₁ and wR₂) .

Q. What strategies optimize SAR for the oxadiazole moiety?

Focus on substituent effects:

  • Electron-withdrawing groups (e.g., -Br, -CF₃) enhance binding to hydrophobic enzyme pockets (e.g., FLAP inhibitors with IC₅₀ <10 nM) .
  • Steric modifications (e.g., cyclopropyl substituents) improve metabolic stability by reducing CYP3A4 interactions .
  • In silico docking (e.g., AutoDock Vina) predicts binding poses, guiding synthetic prioritization .
Substituent Effects on FLAP Inhibition
3-Ethyl: Balances lipophilicity and potency
4-Bromo: Increases binding affinity by 3×
Methylphenyl: Reduces hepatic clearance

Q. How to address low yields in coupling reactions?

  • Catalyst screening : Test Zeolite Y-H vs. acidic resins to improve condensation efficiency .
  • Solvent optimization : Replace pyridine with DMF for higher polarity, enhancing intermediate solubility .
  • Temperature gradients : Use stepwise heating (80°C → 150°C) to minimize side reactions .

Integrating in silico methods for mechanistic studies

  • Molecular dynamics simulations (e.g., GROMACS) model compound-receptor interactions over 100-ns trajectories.
  • QSAR models correlate substituent properties (logP, polar surface area) with bioactivity .
  • ADMET prediction (SwissADME) prioritizes analogs with optimal permeability and low toxicity .

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